Vascular disrupting agent 1

Anticancer Vascular Disrupting Agent Thiabendazole Derivative

TBZ-07 is a 'moderate potency' benzimidazole-thiazole VDA benchmark (HCT-116 IC50: 2.46 μM), bridging weak parent TBZ (>250 μM) and potent TBZ-19 (>100-fold improvement). Essential for calibrating structure-activity relationship (SAR) studies in vascular targeting. Procure as part of a calibrated compound set for mechanistic validation.

Molecular Formula C17H11N3OS
Molecular Weight 305.4 g/mol
Cat. No. B1681954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVascular disrupting agent 1
SynonymsTBZ-07;  TBZ 07;  TBZ07; 
Molecular FormulaC17H11N3OS
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CSC=N4
InChIInChI=1S/C17H11N3OS/c21-16(11-4-2-1-3-5-11)12-6-7-13-14(8-12)20-17(19-13)15-9-22-10-18-15/h1-10H,(H,19,20)
InChIKeyDUXGXOSPVHKQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TBZ-07 (phenyl-(2-thiazol-4-yl-1H-benzoimidazol-5-yl)-methanone) Supplier and Profile for Vascular Disruption Research


Phenyl-(2-thiazol-4-yl-1H-benzoimidazol-5-yl)-methanone, also referred to as TBZ-07, is a small-molecule benzimidazole-thiazole hybrid derivative of thiabendazole (TBZ) [1]. It has been characterized as an anti-angiogenesis and vascular disrupting agent (VDA) . The compound exhibits moderate inhibitory cell proliferation activity against various cancer cell lines and was identified as one of the two most promising candidates in a structural optimization campaign of the FDA-approved drug thiabendazole [1][2].

Why TBZ-07 Cannot Be Replaced by Generic Thiabendazole (TBZ) or TBZ-19 in Vascular Targeting Research


Simple substitution of TBZ-07 with its parent compound, thiabendazole (TBZ), or a more potent analog like TBZ-19 is not scientifically justified due to vast differences in their quantitative anti-proliferative potency. The parent compound TBZ requires an impractically high concentration (IC50 > 250 μM) to disrupt vasculature [1]. While TBZ-07 demonstrates significant improvement, TBZ-19 shows over a 100-fold increase in potency against a panel of cancer cell lines [1]. These differences in potency and the resulting dose-response profiles make them distinct research tools with different effective concentration ranges, precluding direct interchangeability in experimental protocols.

Quantitative Differentiation of TBZ-07 from Thiabendazole and TBZ-19


TBZ-07 Exhibits Micromolar Potency Against Cancer Cell Lines, a >30-Fold Improvement Over Parent TBZ

TBZ-07 demonstrates significantly improved anti-proliferative activity compared to its parent compound, thiabendazole (TBZ). While TBZ is a known vascular disrupting agent, its application is limited by a high IC50 value. TBZ-07 exhibits IC50 values in the low micromolar range against a panel of cancer cell lines . The parent compound TBZ has a reported IC50 of over 250 μM in vascular disruption assays, highlighting the functional improvement of the derivative [1].

Anticancer Vascular Disrupting Agent Thiabendazole Derivative

Positioning TBZ-07 in the Structure-Activity Relationship (SAR) as a Moderately Potent Analog

Within the SAR landscape of thiabendazole derivatives, TBZ-07 occupies a specific potency niche. It is among the two most promising compounds identified from a 24-compound library [1]. However, the most potent analog, TBZ-19, demonstrates a >100-fold increase in potency compared to the parent TBZ against four different cell lines (A549, HCT-116, HepG2, HUVECs) [1]. TBZ-07, while potent, does not achieve the same level of activity as TBZ-19.

Structure-Activity Relationship (SAR) Medicinal Chemistry Drug Discovery

Comparative Anti-Proliferative Profile of TBZ-07 Across Multiple Cell Lines

TBZ-07 exhibits differential anti-proliferative potency across various cancer and endothelial cell lines. Its strongest activity is observed against the HCT-116 colon cancer cell line, with an IC50 of 2.46 μM. It is approximately 3-fold less potent against A549 lung cancer cells (IC50 7.7 μM) and HUVEC endothelial cells (IC50 9.22 μM), with an intermediate effect on HepG2 liver cancer cells (IC50 7.58 μM) .

Anticancer Vascular Disrupting Agent Thiabendazole Derivative

Validated Research and Development Scenarios for TBZ-07 Procurement


In Vitro Vascular Disruption and Anti-Angiogenesis Studies

TBZ-07 is specifically suited for in vitro experiments where moderate disruption of the tumor vasculature is the desired endpoint. Its micromolar potency against HUVEC (IC50 = 9.22 μM) and cancer cell lines (HCT-116 IC50 = 2.46 μM) makes it an appropriate tool for investigating the molecular mechanisms of vascular targeting and validating target engagement without the immediate and potent cytotoxicity of other agents .

Investigating the Spectrum of Potency in Thiabendazole Derivatives

For medicinal chemistry and pharmacology groups exploring the SAR of benzimidazole-thiazole VDAs, TBZ-07 serves as a key reference compound. It represents a 'moderate potency' benchmark that bridges the gap between the weak parent compound TBZ (IC50 > 250 μM) and the highly potent derivative TBZ-19 (>100-fold improvement) [1]. Procuring TBZ-07 alongside TBZ and TBZ-19 provides a calibrated set of tool compounds to probe the relationship between chemical structure and functional VDA activity.

Comparative Efficacy Studies in Colon Cancer Models

Given its highest potency is against the HCT-116 colon cancer cell line (IC50 = 2.46 μM), TBZ-07 is a candidate for comparative studies in colon cancer models . Researchers can benchmark the efficacy of TBZ-07 against standard-of-care chemotherapeutics (e.g., doxorubicin) or other vascular targeting agents in HCT-116 xenograft or other colorectal cancer models to define its specific therapeutic window and mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vascular disrupting agent 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.